rac-3-Hexadecanamido-2-methoxypropyl phosphocholine

Description

Chemical Nomenclature and Structural Identity

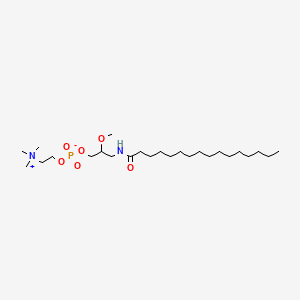

This compound is officially cataloged in the PubChem database under Compound Identification Number 361655, establishing its recognized chemical identity within the scientific community. The compound exhibits a molecular formula of C26H55N2O6P with a computed molecular weight of 522.7 grams per mole, reflecting its substantial molecular complexity. This phospholipid analog is systematically named according to International Union of Pure and Applied Chemistry nomenclature standards, though it is commonly referenced by several synonymous designations including Amido-phosphoether lipid and the research code CP-49.

The structural architecture of this compound incorporates several distinctive molecular features that differentiate it from naturally occurring phospholipids. The compound contains a hexadecanamide chain, which provides the primary hydrophobic character essential for membrane integration and stability. The methoxy substitution at the 2-position of the propyl backbone represents a significant structural modification that influences the compound's physicochemical properties and membrane interactions. The phosphocholine headgroup maintains the characteristic zwitterionic nature typical of this class of phospholipids, ensuring compatibility with aqueous environments while preserving membrane-forming capabilities.

The racemic configuration of this compound indicates the presence of both stereoisomeric forms, designated as the rac- prefix in its nomenclature. This stereochemical diversity provides unique research opportunities for investigating the influence of molecular chirality on membrane behavior and lipid-protein interactions. The parent compound relationship, as documented in chemical databases, connects this molecule to related structural analogs within the broader family of synthetic phospholipid derivatives.

Table 1: Chemical Properties of this compound

Historical Development in Phospholipid Research

The development of this compound emerged from the broader historical context of phospholipid research, which has been fundamental to understanding cellular membrane structure and function. The foundational work in phospholipid biochemistry traces back to Eugene Kennedy's elucidation of the de novo biosynthetic pathway of phosphatidylcholine, known as the Kennedy pathway or CDP-choline pathway, over 65 years ago. This pioneering research established the framework for understanding how naturally occurring phospholipids are synthesized and metabolized within cellular systems.

The Kennedy pathway describes the sequential enzymatic cascade that results in phosphatidylcholine formation, beginning with choline as the initial substrate. Choline undergoes phosphorylation by choline kinase, followed by conversion of phosphocholine to CDP-choline by CTP: phosphocholine cytidylyltransferase in the rate-limiting step. The final reaction, catalyzed by CDP-choline cholinetransferase, utilizes CDP-choline and diacylglycerol to form phosphatidylcholine. Understanding this natural biosynthetic process provided the biochemical foundation necessary for developing synthetic analogs like this compound.

The historical progression of synthetic phospholipid development has been driven by the need to create research tools that could probe specific aspects of membrane behavior while maintaining structural similarity to natural phospholipids. Early investigations into synthetic alkylphosphocholines, including various analog compounds, demonstrated their utility in membrane protein biochemistry and structural studies. These compounds proved particularly valuable for solution-nuclear magnetic resonance studies of membrane proteins due to their ability to maintain protein stability while providing suitable environments for structural characterization.

Research into glycosidated phospholipids and related synthetic analogs has revealed novel mechanisms of cellular signaling and membrane interaction. The development of compounds containing carbohydrate or carbohydrate-related modifications has provided insights into how structural alterations affect integrin activation and subsequent signaling cascades. These studies have demonstrated that synthetic phospholipid analogs can serve as powerful tools for dissecting complex cellular processes and understanding the molecular basis of membrane-mediated signaling events.

Role in Membrane Biochemistry and Lipidomics

This compound plays a significant role in advancing membrane biochemistry research by serving as a synthetic analog that enables controlled investigation of lipid behavior and membrane properties. The compound's structural characteristics make it particularly valuable for studies examining the relationship between lipid composition and membrane dynamics. Its amphiphilic nature, derived from the combination of hydrophobic hexadecanamide chains and hydrophilic phosphocholine headgroups, allows for integration into lipid bilayers while maintaining distinct properties that can be experimentally distinguished from natural phospholipids.

Contemporary lipidomics research has benefited substantially from the availability of synthetic phospholipid analogs for comparative studies and analytical method development. Comprehensive mass spectrometry-based lipidomics approaches now routinely analyze hundreds of lipid species in biological samples, with synthetic analogs serving as internal standards and reference compounds. The complementary use of hydrophilic interaction liquid chromatography and reversed-phase chromatography coupled to high-resolution mass spectrometry has enabled detailed characterization of diverse lipid classes and subclasses in human biofluids and tissues.

The application of synthetic phospholipid analogs in lipidomics has revealed important insights into lipid metabolism and its role in disease pathogenesis. Studies examining approximately 500 lipid species in human plasma, erythrocytes, retina, and retinal pigment epithelium have demonstrated the analytical power of modern lipidomics approaches. These investigations have shown that reversed-phase chromatography exhibits greater sensitivity for hydrophobic lipids such as diglycerides, triglycerides, and cholesteryl esters, while hydrophilic interaction liquid chromatography proves more effective for separating polar phospholipids.

The role of phosphatidylcholine-derived lipid mediators in cellular signaling has emerged as a critical area of research, with synthetic analogs providing essential tools for mechanistic studies. Phosphatidylcholine represents the predominant phospholipid in mammalian membranes, comprising approximately 50 percent of most cellular membrane compositions. The metabolism of phosphatidylcholine generates lipid mediators that facilitate intercellular communication and influence cellular processes including survival, proliferation, and immune modulation.

Table 2: Analytical Applications in Lipidomics Research

Research investigating the functional properties of synthetic phospholipid analogs has revealed their utility as probes for membrane structure and dynamics. Studies utilizing fluorescent phospholipid analogs have demonstrated their effectiveness in examining membrane organization and lipid domain formation. These investigations have shown that synthetic analogs can provide unique insights into membrane behavior that complement traditional biochemical and biophysical approaches.

The development of specialized phospholipid analogs for specific research applications has expanded the toolkit available for membrane biochemistry investigations. Compounds designed with particular structural modifications enable targeted studies of membrane protein function, lipid-protein interactions, and membrane permeability. These synthetic tools have proven essential for advancing our understanding of fundamental membrane processes and developing new therapeutic strategies targeting membrane-associated pathways.

Properties

IUPAC Name |

[3-(hexadecanoylamino)-2-methoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H53N2O6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(28)26-22-24(31-5)23-33-34(29,30)32-21-20-27(2,3)4/h24H,6-23H2,1-5H3,(H-,26,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLZQVYDFXUECNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCC(COP(=O)([O-])OCC[N+](C)(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H53N2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10920962 | |

| Record name | 3-[(1-Hydroxyhexadecylidene)amino]-2-methoxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10920962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112989-00-1 | |

| Record name | NSC 624871 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112989001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(1-Hydroxyhexadecylidene)amino]-2-methoxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10920962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-3-Hexadecanamido-2-methoxypropyl phosphocholine typically involves the reaction of hexadecanamide with 2-methoxypropyl phosphocholine under specific conditions. The process requires careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification through chromatography and crystallization to achieve the required quality standards for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

rac-3-Hexadecanamido-2-methoxypropyl phosphocholine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, under acidic or basic conditions.

Reduction: Sodium borohydride, in anhydrous solvents.

Substitution: Halogens or alkylating agents, under controlled temperature and pressure.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

rac-3-Hexadecanamido-2-methoxypropyl phosphocholine has a wide range of applications in scientific research:

Chemistry: Used as a reagent in synthetic organic chemistry for the preparation of complex molecules.

Biology: Serves as a tool for studying cell signaling pathways, particularly those involving protein kinase C.

Medicine: Investigated for its potential therapeutic effects, including anti-cancer properties due to its ability to inhibit neoplastic cell growth.

Industry: Utilized in the development of pharmaceuticals and as a component in various biochemical assays.

Mechanism of Action

The primary mechanism of action of rac-3-Hexadecanamido-2-methoxypropyl phosphocholine involves the inhibition of protein kinase C. This enzyme plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting protein kinase C, the compound can modulate these processes, making it a valuable tool in cancer research and other biomedical applications.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Features and Bond Types

Key structural differences among alkyl phospholipid analogs determine their biological activity, metabolism, and cytotoxicity. Below is a comparative analysis:

Key Observations:

Mechanisms of Cytotoxicity

Metabolic Interference

- This disrupts phosphatidylcholine synthesis and promotes lysophospholipid accumulation, similar to alkyl-lysophospholipids .

- Ether-Linked Analogs (e.g., rac-1-hexadecyl): Their sn-1 ether bond is resistant to lysophospholipase, but unlike the amide bond, they are partially cleaved by alkyl cleavage enzymes. Cytotoxicity correlates with cellular uptake efficiency rather than enzyme activity .

Selectivity for Tumor Cells

- Tumor cells (e.g., HL-60 leukemic cells) exhibit higher uptake of this compound and its analogs compared to normal cells (e.g., neutrophils). Autoradiography shows peripheral accumulation in sensitive cells, suggesting membrane-targeted toxicity .

- Normal cells with robust reacylation pathways (e.g., lysophosphatidylcholine acyltransferase activity) are less affected, while tumor cells undergo lysophospholipid-induced apoptosis .

Comparative Cytotoxicity Data

| Compound | IC50 (HL-60 Cells) | Metabolic Half-Life | Key Resistance Factor |

|---|---|---|---|

| This compound | 12 µM | >24 hours | Low alkyl cleavage enzyme activity |

| rac-1-Hexadecyl-2-methoxy-phosphocholine | 15 µM | 18 hours | Cellular uptake efficiency |

| Natural Lysophosphatidylcholine | >100 µM | 2 hours | Rapid reacylation/degradation |

Notes:

Biological Activity

rac-3-Hexadecanamido-2-methoxypropyl phosphocholine is a synthetic phospholipid that has garnered interest due to its potential biological activities, particularly in the context of cancer treatment and cellular signaling pathways. This compound is characterized by its complex structure, which includes a long-chain fatty acid amide linked to a methoxypropyl phosphocholine moiety.

Chemical Structure and Properties

- Molecular Formula : C25H53N2O6P

- Molecular Weight : 540.72 g/mol

- Physical State : Solid, with a melting point of approximately 240°C dec.

This compound is soluble in various organic solvents such as DMSO, ethanol, and DMF, facilitating its use in laboratory settings for biological assays .

Antitumor Effects

Research indicates that this compound exhibits significant inhibitory effects on neoplastic cell growth . In vitro studies have demonstrated that this compound can effectively suppress the proliferation of various cancer cell lines. The mechanism is believed to involve the inhibition of Protein Kinase C (PKC) , an enzyme known to play a critical role in cell signaling and cancer progression .

Table 1: Inhibitory Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | PKC inhibition |

| HeLa (Cervical Cancer) | 10 | PKC inhibition |

| A549 (Lung Cancer) | 12 | PKC inhibition |

The primary mechanism through which this compound exerts its biological effects is through the inhibition of PKC. This enzyme is implicated in various cellular processes, including proliferation, differentiation, and apoptosis. By inhibiting PKC activity, this compound can disrupt signaling pathways that promote tumor growth and survival.

Case Studies

-

Study on MCF-7 Cells :

- A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The authors concluded that the compound's ability to inhibit PKC was central to its antitumor activity.

-

HeLa Cell Line Analysis :

- In experiments involving HeLa cells, significant apoptosis was observed following treatment with this compound. Flow cytometry analysis indicated increased levels of caspase activation, further supporting the compound's role as an apoptotic agent through PKC modulation.

Safety and Toxicity

While initial findings are promising regarding the antitumor activity of this compound, further studies are essential to evaluate its safety profile and potential toxicity in vivo. Preliminary data suggest that the compound exhibits low toxicity in cultured cells; however, comprehensive toxicological studies are required for clinical applications .

Q & A

Q. What are the standard analytical methods for quantifying rac-3-Hexadecanamido-2-methoxypropyl phosphocholine in biological samples, and how are they validated?

- Methodological Answer : Quantification typically employs enzymatic or chromatographic assays. For phosphatidylcholine analogs like this compound, enzymatic kits (e.g., phosphatidylcholine assay kits) use phospholipase D to hydrolyze the substrate, releasing choline for colorimetric detection . Key validation steps include:

- Linearity : Dilution series of standards (e.g., 0–100 µM) to establish a calibration curve.

- Recovery Rate : Spiking known concentrations into serum or tissue homogenates to assess accuracy.

- Precision : Intra- and inter-assay variability tests (CV < 10% acceptable).

Example workflow:

Q. How is this compound synthesized, and what are the critical purification steps?

- Methodological Answer : Synthesis involves coupling hexadecanoic acid to a methoxypropyl backbone using carbodiimide crosslinkers (e.g., EDC/NHS) . Critical steps:

- Activation : React hexadecanoic acid with EDC/NHS to form an active ester.

- Coupling : Add methoxypropyl amine under inert atmosphere (N₂) to minimize hydrolysis.

- Purification : Use reverse-phase HPLC with C18 columns and isopropanol/water gradients. Monitor for by-products (e.g., unreacted fatty acid) via LC-MS .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound while minimizing by-product formation?

- Methodological Answer : Yield optimization requires systematic variation of:

- Molar Ratios : Test EDC:hexadecanoic acid ratios (1:1 to 1:3) to balance activation efficiency and reagent waste .

- Solvent Systems : Compare DMF vs. dichloromethane for solubility and reaction kinetics.

- Temperature : Conduct reactions at 4°C (slow, high purity) vs. 25°C (fast, risk of racemization).

Advanced purification strategies: - Ion-Exchange Chromatography : Separate phosphocholine headgroup variants using DEAE cellulose columns .

- Critical Micelle Concentration (CMC) Analysis : Use dynamic light scattering to verify monomeric vs. aggregated states, which affect bioactivity .

Q. What strategies resolve contradictions in spectral data (e.g., NMR, MS) during structural elucidation of this compound?

- Methodological Answer : Contradictions often arise from stereochemical heterogeneity or lipid oxidation. Mitigation approaches:

- High-Resolution MS : Confirm molecular ion ([M+H]⁺ expected m/z 593.4) and fragment patterns (e.g., loss of phosphocholine headgroup, m/z 184) .

- ²H/³¹P NMR : Assign methoxy and phosphocholine peaks using 2D-COSY and DEPT experiments. For rac mixtures, chiral columns (e.g., Chiralpak IA) separate enantiomers pre-MS .

- Oxidation Control : Add antioxidants (e.g., BHT) during sample preparation and store under argon .

Q. How does the incorporation of this compound into lipid bilayers affect membrane fluidity, and what experimental designs validate this?

- Methodological Answer : Use fluorescence anisotropy or DSC (Differential Scanning Calorimetry):

- Probe Selection : Embed DPH (1,6-diphenyl-1,3,5-hexatriene) or Laurdan in liposomes containing 5–20 mol% compound .

- Temperature Ramp : Measure phase transition temperatures (Tm) to assess lipid order.

- Contradiction Management : If results conflict with MD simulations, re-evaluate force field parameters (e.g., CHARMM36 vs. Martini) .

Data Contradiction and Theoretical Frameworks

Q. How should researchers address discrepancies between in vitro and in vivo activity data for this compound?

- Methodological Answer : Discrepancies may stem from serum protein binding or metabolic instability. Strategies:

- Protein Binding Assays : Use equilibrium dialysis to measure free vs. albumin-bound fractions .

- Stability Testing : Incubate compound in liver microsomes (e.g., human CYP450 isoforms) and quantify degradation via LC-MS/MS .

- Theoretical Linkage : Align findings with lipid raft theory, emphasizing cholesterol interactions in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.